molecular formula C11H11NO3 B12308539 6-Methoxy-indole-1-acetic acid

6-Methoxy-indole-1-acetic acid

Cat. No.: B12308539
M. Wt: 205.21 g/mol
InChI Key: NGJSYQCLFFPIGN-UHFFFAOYSA-N
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Description

6-Methoxy-indole-1-acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-indole-1-acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include a methoxy-substituted phenylhydrazine and an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-indole-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-indole-1-acetic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and interaction with molecular targets compared to other indole derivatives .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(6-methoxyindol-1-yl)acetic acid

InChI

InChI=1S/C11H11NO3/c1-15-9-3-2-8-4-5-12(7-11(13)14)10(8)6-9/h2-6H,7H2,1H3,(H,13,14)

InChI Key

NGJSYQCLFFPIGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CN2CC(=O)O

Origin of Product

United States

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